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Compound of Interest

Compound Name: H-D-Leu-pna

CAS No.: 63365-28-8

Cat. No.: B555894

Get Quote

Introduction & Principle
The precise measurement of D-amino acid hydrolyzing enzymes is critical in the development

of biocatalysts for pharmaceutical intermediates (e.g., D-amino acids for semi-synthetic

antibiotics). While L-Leucine-p-nitroanilide (L-Leu-pNA) is the standard substrate for Leucine

Aminopeptidase (LAP), its enantiomer, H-D-Leu-pNA, serves as a highly specific probe for D-

aminopeptidases (DAP) found in bacteria such as Ochrobactrum anthropi and Alcaligenes

species.

The Chromogenic Shift
The assay relies on the enzymatic hydrolysis of the amide bond between the D-Leucine moiety

and the para-nitroaniline (pNA) group.

Substrate (H-D-Leu-pNA): Colorless (or faint yellow) in solution;

.
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Product (p-Nitroaniline): Distinct yellow color;

.

Detection: At 405 nm, the substrate exhibits minimal absorbance, while free pNA absorbs

strongly. This differential allows for real-time kinetic monitoring without separation steps.

Mechanistic Pathway
The enzyme attacks the carbonyl carbon of the amide bond, releasing free p-nitroaniline. The

rate of yellow color formation is directly proportional to the catalytic activity.
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Figure 1: Reaction scheme showing the enzymatic hydrolysis of H-D-Leu-pNA yielding the

chromophore p-nitroaniline.

Materials & Reagent Preparation
Critical Reagent Properties

Reagent MW ( g/mol ) Solubility Storage

H-D-Leu-pNA (Free

Base)
~251.3 DMSO, Methanol -20°C, Desiccated

H-D-Leu-pNA (HCl

Salt)
~287.8 Water (limited), DMSO -20°C, Desiccated

p-Nitroaniline

(Standard)
138.1 Ethanol, DMSO RT, Dark

Buffer Selection (The "pH Trap")
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Crucial Insight: The extinction coefficient of pNA is pH-dependent. At acidic pH (< 5.0), pNA

becomes protonated and loses absorbance at 405 nm.

Recommended Buffer: 50 mM Phosphate Buffer (pH 7.0 – 7.4) or 50 mM Tris-HCl (pH 8.0).

Avoid: Acidic buffers (Citrate pH < 5) unless stopping the reaction.

Preparation Protocol
Substrate Stock (20 mM): Dissolve H-D-Leu-pNA in 100% DMSO.

Note: Avoid aqueous stock solutions; the substrate is prone to spontaneous hydrolysis and

precipitation in water over time.

Assay Buffer: 50 mM Potassium Phosphate, pH 7.2.

Stop Solution (for Endpoint Assay): 10% (v/v) Acetic Acid or 1 M Sodium Acetate (pH 4.0).

Experimental Protocols
Kinetic Assay (Continuous Monitoring)
Best for determining catalytic parameters (

,

) and ensuring linearity.

Workflow Diagram:
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to 37°C in Cuvette
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(Final: 0.5 - 1.0 mM)
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Initiate: Add Enzyme (0.1 mL)
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Every 15 sec for 5 mins
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Figure 2: Step-by-step workflow for the continuous kinetic assay.

Procedure:

Setup: Set spectrophotometer to 405 nm and thermostat to 37°C.

Blank: Prepare a "No Enzyme" control (Buffer + Substrate + Solvent) to subtract

spontaneous hydrolysis.

Reaction:

Pipette 2.8 mL Assay Buffer into cuvette.
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Add 0.1 mL Substrate Stock (20 mM). Mix.

Add 0.1 mL Enzyme Solution.

Measurement: Immediately record

over the linear range (typically 0–5 minutes).

Endpoint Assay (High Throughput Screening)
Best for screening large numbers of clones or fractions.

Reaction: Mix 180 µL Buffer + 10 µL Substrate in a 96-well plate.

Initiate: Add 10 µL Enzyme sample. Incubate at 37°C for exactly 10 minutes.

Terminate: Add 50 µL Stop Solution (10% Acetic Acid).

Technical Note: The acid stops the enzyme but may slightly shift the pNA absorbance.

Ensure standards are treated identically.

Read: Measure Absorbance at 405 nm.

Data Analysis & Validation
Calculating Activity (Units)
Activity is defined as the amount of enzyme releasing 1 µmol of pNA per minute.[1]

Beer-Lambert Law:

Where:

(Extinction Coefficient)

(or

) at pH 7.2 [1].

= Pathlength (1 cm for standard cuvettes; ~0.6 cm for 200 µL in 96-well plate).
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Formula for Kinetic Assay:

: Total reaction volume (mL)

: Volume of enzyme added (mL)

Linearity & Z' Factor
For drug screening or inhibitor studies, the assay must be robust.

Linearity: The

of the time-course slope should be

.

Signal-to-Background: The absorbance of the fully hydrolyzed control should be at least 5x

the background.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Precipitation

Substrate concentration too

high (>2 mM) in aqueous

buffer.

Keep final substrate < 1 mM.

Ensure DMSO < 5% final vol.

High Background
Spontaneous hydrolysis or old

substrate stock.

Prepare fresh stock in dry

DMSO. Store at -20°C.

Non-Linear Rate
Substrate depletion or product

inhibition.

Dilute enzyme. Measure only

the initial 1-2 minutes (Initial

Velocity,

).

Low Signal
Wrong pH (too acidic) or

enzyme inactive on D-isomer.

Check pH > 7.0. Verify enzyme

is D-stereospecific (use L-Leu-

pNA as pos. control for general

aminopeptidases).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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